molecular formula C11H6F3NO B14326420 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile CAS No. 101048-47-9

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile

Cat. No.: B14326420
CAS No.: 101048-47-9
M. Wt: 225.17 g/mol
InChI Key: WLFMYPWGEGHVGM-UHFFFAOYSA-N
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Description

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a nitrile group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired enone product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and nitrile group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl enone system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

101048-47-9

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

4-(4,4,4-trifluoro-3-oxobut-1-enyl)benzonitrile

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)6-5-8-1-3-9(7-15)4-2-8/h1-6H

InChI Key

WLFMYPWGEGHVGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(F)(F)F)C#N

Origin of Product

United States

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